Cas no 2377608-94-9 ([4-(Pyrimidin-2-yloxy)phenyl]boronic acid)

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid is a boronic acid derivative featuring a pyrimidinyloxy substituent, which enhances its utility in Suzuki-Miyaura cross-coupling reactions. The compound’s boronic acid moiety facilitates efficient palladium-catalyzed coupling with aryl or vinyl halides, enabling the synthesis of biaryl or styrenyl structures. Its pyrimidine ring offers additional coordination sites, making it valuable in medicinal chemistry and materials science. The product exhibits good stability under standard handling conditions and is soluble in common organic solvents, ensuring compatibility with diverse reaction setups. This reagent is particularly useful for constructing complex heterocyclic frameworks, serving as a versatile intermediate in pharmaceutical and agrochemical research.
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid structure
2377608-94-9 structure
Product Name:[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
CAS No:2377608-94-9
MF:C10H9BN2O3
MW:216.00106215477
CID:5213813
Update Time:2025-11-01

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • [4-(Pyrimidin-2-yloxy)phenyl]boronic acid
    • Inchi: 1S/C10H9BN2O3/c14-11(15)8-2-4-9(5-3-8)16-10-12-6-1-7-13-10/h1-7,14-15H
    • InChI Key: IYVBBCMPZLTFPJ-UHFFFAOYSA-N
    • SMILES: O(C1=NC=CC=N1)C1C=CC(B(O)O)=CC=1

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM559953-100mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 95%+
100mg
$182 2024-07-28
Chemenu
CM559953-250mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 95%+
250mg
$360 2024-07-28
Chemenu
CM559953-1g
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 95%+
1g
$895 2024-07-28
Ambeed
A290581-250mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
250mg
$98.0 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249249-100mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
100mg
¥1660 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249249-250mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
250mg
¥3514 2023-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1249249-1g
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
1g
¥6978 2023-03-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00815874-250mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
250mg
¥791.0 2023-03-17
A2B Chem LLC
BA08097-100mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
100mg
$209.00 2024-04-20
A2B Chem LLC
BA08097-250mg
[4-(Pyrimidin-2-yloxy)phenyl]boronic acid
2377608-94-9 98%
250mg
$358.00 2024-04-20

Additional information on [4-(Pyrimidin-2-yloxy)phenyl]boronic acid

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid (CAS No. 2377608-94-9): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid (CAS No. 2377608-94-9) is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its unique properties and potential applications. This boronic acid derivative is characterized by its pyrimidine and phenyl moieties, which contribute to its reactivity and functional versatility. In this article, we will delve into the synthesis, properties, and applications of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid, highlighting its role in modern drug discovery and development.

Synthesis of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid

The synthesis of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid involves several well-established methods in organic chemistry. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids. The general synthetic route involves the following steps:

  1. Preparation of 4-hydroxyphenylboronic acid: This can be achieved by treating 4-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst such as PdCl2(dppf).
  2. Formation of 4-(pyrimidin-2-yloxy)phenol: The 4-hydroxyphenylboronic acid is then coupled with 2-chloropyrimidine using a suitable base like potassium carbonate in a polar aprotic solvent such as DMF.
  3. Conversion to [4-(Pyrimidin-2-yloxy)phenyl]boronic acid: Finally, the 4-(pyrimidin-2-yloxy)phenol is converted to the boronic acid form by treating it with bis(pinacolato)diboron under similar conditions.

This synthetic pathway provides a robust and scalable method for the preparation of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid, making it accessible for various applications in medicinal chemistry.

Physical and Chemical Properties of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid is a white crystalline solid with a molecular weight of 198.16 g/mol. It is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

The presence of the boronic acid group imparts unique reactivity to the molecule. Boronic acids are known for their ability to form stable complexes with various functional groups, including alcohols, amines, and carboxylic acids. This property makes [4-(Pyrimidin-2-yloxy)phenyl]boronic acid an excellent building block for further chemical modifications and derivatization reactions.

Applications in Medicinal Chemistry

[4-(Pyrimidin-2-yloxy)phenyl]boronic acid has found numerous applications in medicinal chemistry, particularly in the development of novel therapeutic agents. One of its key uses is as an intermediate in the synthesis of bioactive molecules targeting specific biological pathways.

  • Cancer Therapy: Recent studies have shown that derivatives of [4-(Pyrimidin-2-yloxy)phenyl]boronic acid exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that a series of pyrimidine-based boronate esters derived from this compound demonstrated selective cytotoxicity towards breast cancer cells while showing minimal toxicity to normal cells.
  • Infectious Diseases: The pyrimidine moiety in [4-(Pyrimidin-2-yloxy)phenyl]boronic acid makes it an attractive scaffold for the design of antiviral and antibacterial agents. Research has shown that compounds derived from this scaffold can inhibit key enzymes involved in viral replication and bacterial metabolism, making them potential candidates for the treatment of infectious diseases.
  • Inflammatory Disorders: strong>: Another area where < strong >[4-(Pyrimidin-2-yloxy)phenyl]boronic acid< / strong > has shown promise is in the treatment of inflammatory disorders. Studies have demonstrated that certain derivatives can modulate inflammatory cytokines and signaling pathways, potentially offering new therapeutic options for conditions such as rheumatoid arthritis and inflammatory bowel disease. li > ul > p > p > p > p > p > p > p > p > p > p > p > p > p > p > article > response >
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd